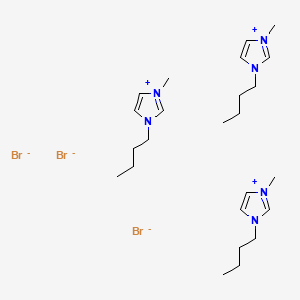
Tribromure de 1-butyl-3-méthylimidazolium
Vue d'ensemble
Description
1-Butyl-3-methylimidazolium Tribromide is a neutral ionic liquid . It is also known as 1-丁基-3-甲基咪唑鎓三溴化物 . It has a molecular formula of C8H15Br3N2 .
Synthesis Analysis
The synthesis of 1-Butyl-3-methylimidazolium Tribromide involves complex chemical reactions . The compound undergoes gelation on reaction with gelatin to form ion jelly, a quasi-solid material for use in chemoresistive gas sensors .Molecular Structure Analysis
The molecular structure of 1-Butyl-3-methylimidazolium Tribromide is complex and involves various conformations . The butyl chain of one cation adopts a TT (trans – trans) conformation and the other cation adopts a G′G′ (gauche – gauche) conformation .Chemical Reactions Analysis
1-Butyl-3-methylimidazolium Tribromide is a reactive compound that undergoes spontaneous chemical reactions with hydrogen peroxide . This reaction leads to the formation of sulfoxides and phenacyl amines .Physical And Chemical Properties Analysis
1-Butyl-3-methylimidazolium Tribromide is a liquid at 20 degrees Celsius . It is hygroscopic and should be stored under inert gas . Its molecular weight is 378.93 .Applications De Recherche Scientifique
Dissolution de la biomasse lignocellulosique
Tribromure de 1-butyl-3-méthylimidazolium: a été identifié comme un solvant prometteur pour la dissolution et la fractionnement de la biomasse lignocellulosique . Ce processus est crucial pour le développement de technologies de bioraffinerie vertes, où une dissolution complète de la lignocellulose est requise à des températures élevées.
Applications dans l'industrie biochimique
Dans l'industrie biochimique, ce composé sert de solvant idéal pour les biomatériaux impliqués dans les processus de production . Par exemple, il aide à isoler la lignine lors du processus de blanchiment de la pâte à papier, offrant une alternative efficace aux composés organiques volatils (COV) conventionnels.
Extraction du collagène
Le liquide ionique est utilisé comme un extracteur utile pour séparer le collagène sans détruire ses liaisons bioactives intrinsèques . Ceci est particulièrement important lorsque le collagène pur est requis comme ingrédient dans diverses applications.
Capteurs de gaz chimiosensitifs
This compound: subit une gélification lors de la réaction avec la gélatine pour former une gelée ionique . Ce matériau quasi-solide est utilisé dans les capteurs de gaz chimiosensitifs, mettant en évidence son rôle dans le développement de dispositifs de détection sensibles.
Recherche sur le noircissement induit par les radiations
Ce composé a été étudié pour son rôle potentiel dans la compréhension du noircissement et de la décoloration induits par les radiations des liquides ioniques . Ces recherches sont essentielles pour l'application des liquides ioniques dans le recyclage des combustibles nucléaires usés et autres domaines liés aux radiations.
Dépolymérisation de la cellulose catalysée par les acides
Le liquide ionique joue un rôle important dans l'amélioration de la cinétique de l'hydrolyse acide de la cellulose . Il agit au-delà d'un simple solvant, influençant l'acidité de Hammett du catalyseur et affectant ainsi la vitesse de réaction de la dépolymérisation de la cellulose.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
1-Butyl-3-methylimidazolium Tribromide is a type of ionic liquid It’s known to interact with various substances, including gelatin , to form ion jelly, a quasi-solid material used in chemoresistive gas sensors .
Mode of Action
The compound interacts with its targets through a process known as gelation . In this process, 1-Butyl-3-methylimidazolium Tribromide undergoes a reaction with gelatin to form a quasi-solid material, ion jelly . This interaction results in changes in the physical state of the compound and its targets, leading to the formation of a new material with different properties .
Biochemical Pathways
The formation of ion jelly suggests that it may influence the structural and conformational properties of biomolecules like gelatin . The downstream effects of these interactions could potentially influence the functionality of these biomolecules and the biochemical pathways they are involved in.
Result of Action
The primary result of the action of 1-Butyl-3-methylimidazolium Tribromide is the formation of ion jelly when it interacts with gelatin . This ion jelly is a quasi-solid material that can be used in chemoresistive gas sensors . The molecular and cellular effects of this compound’s action would depend on the specific context and environment in which it is used.
Action Environment
The action, efficacy, and stability of 1-Butyl-3-methylimidazolium Tribromide can be influenced by various environmental factors. For instance, the formation of ion jelly suggests that the presence of certain biomolecules (like gelatin) in the environment can significantly influence its action . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and efficacy.
Propriétés
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;tribromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H15N2.3BrH/c3*1-3-4-5-10-7-6-9(2)8-10;;;/h3*6-8H,3-5H2,1-2H3;3*1H/q3*+1;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGVKCBNILIOBD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.[Br-].[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45Br3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718743 | |
| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
820965-08-0 | |
| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-3-methylimidazolium Tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B1528813.png)



![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528820.png)






![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1528831.png)
![Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1528834.png)
